molecular formula C24H19N4NaO5S2 B1148287 Direct Pure Yellow 5G CAS No. 10130-29-7

Direct Pure Yellow 5G

Cat. No.: B1148287
CAS No.: 10130-29-7
M. Wt: 530.6 g/mol
InChI Key: VOLOMNBZWKDHEA-UHFFFAOYSA-M
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Description

Direct Pure Yellow 5G, also known as Direct Yellow 8 or Acid Yellow 186, is an organic dye with the chemical formula C24H19N4NaO5S2. It is commonly used in the textile industry for dyeing and printing on materials such as wool, polyamide fibers, and silk. This compound is known for its bright yellow color and high solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Pure Yellow 5G is synthesized through a diazotization reaction followed by coupling. The primary synthetic route involves the diazotization of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling processes. The raw materials, such as acetoacetanilide and 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, are reacted under controlled conditions to produce the dye in bulk quantities . The final product is then purified and dried to obtain the desired powder or crystalline form.

Chemical Reactions Analysis

Types of Reactions

Direct Pure Yellow 5G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Direct Pure Yellow 5G has a wide range of applications in scientific research:

Comparison with Similar Compounds

Direct Pure Yellow 5G is unique due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its high solubility in water, bright yellow color, and versatility in various applications.

Properties

CAS No.

10130-29-7

Molecular Formula

C24H19N4NaO5S2

Molecular Weight

530.6 g/mol

IUPAC Name

sodium;2-[4-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C24H20N4O5S2.Na/c1-14-8-13-19-21(22(14)35(31,32)33)34-24(26-19)16-9-11-18(12-10-16)27-28-20(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,29H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1

InChI Key

VOLOMNBZWKDHEA-UHFFFAOYSA-M

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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